molecular formula C9H11FN2O2 B8738137 4-amino-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 859539-05-2

4-amino-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B8738137
CAS RN: 859539-05-2
M. Wt: 198.19 g/mol
InChI Key: BIWAWMOGVMZWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-fluoro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-2-fluoro-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-fluoro-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

859539-05-2

Product Name

4-amino-2-fluoro-N-methoxy-N-methylbenzamide

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

4-amino-2-fluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3

InChI Key

BIWAWMOGVMZWJH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)N)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15.2 g of ammonium chloride and 8 g of iron powder were added to a suspension of 10.84 g of 2-fluoro-N-methoxy-N-methylbenzamide in 60 ml of methanol and 30 ml of water, and the reaction liquid was heated under reflux for 3 hours. The reaction liquid was filtered through Celite, and the solvent was evaporated away under reduced pressure. The resulting residue was diluted with ethyl acetate, washed with water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 1/2 to obtain the entitled compound as a brown oily substance.
Quantity
15.2 g
Type
reactant
Reaction Step One
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10.84 g
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reactant
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60 mL
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solvent
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Quantity
30 mL
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solvent
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Quantity
8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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